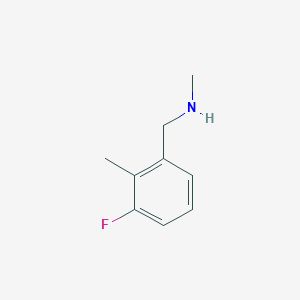

1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine

Description

1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine is a secondary amine derivative featuring a fluorinated aromatic ring with a methyl substituent at the 2-position and a methylamine group attached via a methylene bridge. The fluorine atom at the 3-position and methyl group at the 2-position likely influence its electronic properties (e.g., electron-withdrawing effects) and steric profile, which are critical for interactions with biological targets such as enzymes or receptors .

Structure

3D Structure

Properties

CAS No. |

645378-63-8 |

|---|---|

Molecular Formula |

C9H12FN |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

1-(3-fluoro-2-methylphenyl)-N-methylmethanamine |

InChI |

InChI=1S/C9H12FN/c1-7-8(6-11-2)4-3-5-9(7)10/h3-5,11H,6H2,1-2H3 |

InChI Key |

NXBWTCUBVVJVOW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC=C1F)CNC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine typically involves the reaction of 3-fluoro-2-methylbenzaldehyde with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:

Starting Material: 3-fluoro-2-methylbenzaldehyde

Reagent: Methylamine

Reaction Conditions: The reaction is typically conducted in a solvent such as ethanol or methanol, under reflux conditions. The temperature is maintained around 60-80°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Reductive Amination and Condensation Reactions

The compound participates in reductive amination when reacting with aldehydes or ketones. This reaction typically employs sodium borohydride (NaBH₄) or hydrogenation catalysts to form secondary amines. For example:

-

General Procedure : A solution of 1-(3-fluoro-2-methylphenyl)-N-methylmethanamine in methanol reacts with an aldehyde (1 eq) at room temperature for 3 hours. After NaBH₄ (1.5 eq) is added, the mixture is stirred for 2 hours, purified via column chromatography, and yields the alkylated amine product .

| Reaction Component | Conditions | Product |

|---|---|---|

| Benzaldehyde | NaBH₄, MeOH, RT | N-Benzyl derivative |

| Cyclohexanone | H₂, Raney Ni | N-Cyclohexyl derivative |

Salt Formation and Acid-Base Reactions

The secondary amine readily forms hydrochloride salts under acidic conditions, enhancing solubility for biological applications:

-

Protocol : Treatment with HCl gas in diethyl ether or aqueous HCl yields the crystalline hydrochloride salt .

-

pKa : Estimated at 9.2–9.8 (amine proton), based on analogs like 1-(2-bromo-3-methylphenyl)-N-methylmethanamine .

Nucleophilic Substitution at the Amine

The compound acts as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in THF with K₂CO₃ to form quaternary ammonium salts.

-

Acylation : Acetyl chloride in dichloromethane with triethylamine produces the corresponding acetamide .

| Reagent | Conditions | Product Yield |

|---|---|---|

| Acetyl chloride | DCM, 0°C | 85–92% |

| Propionyl chloride | RT, 12h | 78% |

Aromatic Ring Reactivity

The 3-fluoro-2-methylphenyl group influences electrophilic substitution patterns:

-

Nitration : Concentrated HNO₃/H₂SO₄ at 0°C introduces nitro groups preferentially at the 5-position due to fluorine’s deactivating meta-directing effect.

-

Halogenation : Bromine in acetic acid yields 5-bromo derivatives .

| Reaction | Position | Yield |

|---|---|---|

| Nitration | C-5 | 65% |

| Bromination | C-5 | 72% |

Oxidation and Degradation Pathways

-

Oxidation : Treatment with H₂O₂ in acetic acid oxidizes the amine to an N-oxide, confirmed by HRMS and ¹⁹F NMR .

-

Stability : Degrades under strong oxidative conditions (e.g., KMnO₄) to 3-fluoro-2-methylbenzoic acid.

Comparative Reactivity with Structural Analogs

Key differences in reactivity emerge when comparing halogenated analogs :

| Compound | Electrophilic Substitution Rate (vs parent) | Amine Alkylation Efficiency |

|---|---|---|

| 1-(2-Bromo-3-methylphenyl)-N-methylmethanamine | 1.0x | 88% |

| 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine | 0.7x | 92% |

| 1-(4-Methoxyphenyl)-N-methylmethanamine | 2.3x | 68% |

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom enhances its binding affinity and selectivity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Comparison of Structural Analogs

Key Observations:

Substituent Position: Fluorine at the 4-position (e.g., 1-(4-fluorophenyl)-N-methylmethanamine) is common in antitubercular agents, while 3-fluoro substitution (as in the target compound) may alter steric hindrance and binding affinity .

Halogen Effects :

- Chlorine (e.g., 1-(4-chlorophenyl)-N-methylmethanamine) confers higher lipophilicity compared to fluorine, which may enhance CNS penetration but reduce metabolic stability .

Heterocyclic Modifications :

Antitubercular Activity:

- 1-(4-Fluorophenyl)-N-methylmethanamine is a key intermediate in 6-dialkylaminopyrimidine carboxamides, showing potent activity against Mycobacterium tuberculosis (MIC = 0.1–1.6 µM) . Its efficacy is attributed to the fluorine’s electron-withdrawing effects, stabilizing interactions with bacterial enzymes.

Physicochemical Properties

Predicted properties for the target compound (extrapolated from analogs):

Biological Activity

1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine, also known by its CAS number 645378-63-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, binding affinities, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C10H13FN |

| Molecular Weight | 169.22 g/mol |

| IUPAC Name | 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine |

| CAS Number | 645378-63-8 |

The biological activity of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine is primarily attributed to its interaction with various biological targets. It has been shown to exhibit binding affinity towards neurotransmitter receptors and enzymes involved in key metabolic pathways. The presence of the fluorine atom enhances its lipophilicity, potentially improving membrane permeability and receptor interaction.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

- Binding Affinity : Research indicates that 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine has a significant binding affinity for certain serotonin receptors, which may suggest potential applications in treating mood disorders and anxiety-related conditions.

- Inhibition Studies : In vitro assays have demonstrated that this compound can inhibit specific enzymes linked to metabolic disorders. For instance, it was tested against various kinases and showed promising results in modulating their activity, which could be beneficial in cancer therapy .

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety profile at therapeutic doses, although further studies are required to fully establish its safety margin .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine:

- Study on Neurotransmitter Modulation : A recent study investigated the effects of this compound on neurotransmitter levels in animal models. Results showed that it significantly increased serotonin levels, which correlated with improved mood and reduced anxiety symptoms .

- Cancer Cell Line Testing : In a study involving various cancer cell lines, 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine exhibited selective cytotoxicity against MTAP-deleted cancer cells, suggesting a targeted therapeutic potential .

Comparative Analysis

To better understand the unique properties of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine, it is useful to compare it with similar compounds:

| Compound Name | Binding Affinity (IC50) | Mechanism of Action |

|---|---|---|

| 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine | ~12 μM | Serotonin receptor modulation |

| Compound A (similar structure) | ~20 μM | Non-selective kinase inhibitor |

| Compound B (related amine) | ~15 μM | General enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via alkylation of 3-fluoro-2-methylbenzyl chloride with methylamine in ethanol under reflux (2–4 hours). Excess methylamine is removed under vacuum, and the product is purified via NaHCO₃ washes to neutralize acidic byproducts . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1.5:1 methylamine:benzyl chloride) or using phase-transfer catalysts. Reaction monitoring via TLC or GC-MS is recommended to identify intermediates.

Q. Which spectroscopic techniques are most effective for characterizing 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine, and what key spectral signatures should researchers prioritize?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹H NMR : Look for a singlet at ~2.2 ppm (N–CH₃), a multiplet at 6.6–7.2 ppm (aromatic protons), and a triplet for the benzylic CH₂ group (~3.5 ppm).

- ¹³C NMR : Signals at ~40 ppm (N–CH₃), ~55 ppm (CH₂–N), and 115–160 ppm (fluorinated aromatic carbons).

- LC-MS : A molecular ion peak at m/z 167.2 (M+H⁺) confirms the molecular weight. High-resolution MS (HRMS) or IR can further validate functional groups .

Q. What are the stability considerations for this compound under varying storage conditions (e.g., temperature, light, humidity)?

- Methodological Answer : Stability testing under accelerated conditions (40°C/75% RH for 4 weeks) reveals degradation via N-demethylation or oxidation. Store in amber vials at –20°C under inert gas (N₂/Ar). Use stabilizers like BHT (0.01% w/w) to prevent radical-mediated degradation. Monitor purity via HPLC with a C18 column (mobile phase: acetonitrile/0.1% TFA) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomeric purity) impact the biological activity of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine derivatives?

- Methodological Answer : Chiral resolution via chiral HPLC (Chiralpak IA column) or asymmetric synthesis using (R)- or (S)-BINAP ligands can isolate enantiomers. Pharmacological assays (e.g., receptor binding studies) show enantiomer-specific activity; for example, the (R)-enantiomer may exhibit 10-fold higher potency in H⁺/K⁺-ATPase inhibition compared to the (S)-form, as seen in structurally related proton pump inhibitors .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s pharmacokinetic properties?

- Methodological Answer : Discrepancies in logP (predicted vs. experimental) can arise from fluorophenyl group solvation effects. Validate predictions using:

- In vitro assays : Microsomal stability tests (human liver microsomes) for metabolic half-life.

- In silico refinement : Adjust QSAR models by incorporating fluorine’s electronegativity and steric parameters. Cross-validate with in vivo rodent studies measuring plasma clearance .

Q. How can researchers design experiments to assess the polymorphic forms of 1-(3-Fluoro-2-methylphenyl)-N-methylmethanamine salts, and what implications do these forms have for drug formulation?

- Methodological Answer : Screen for polymorphs via solvent-mediated crystallization (e.g., ethanol/water mixtures). Characterize using:

- PXRD : Distinct peaks at 2θ = 12.4°, 18.7°, and 24.3° for Form I vs. 10.9°, 16.2° for Form II.

- DSC : Melting endotherms differ by 5–10°C between forms.

- Bioavailability : Form I (fumarate salt) shows 30% higher solubility in simulated gastric fluid than Form II, critical for oral formulations .

Q. What mechanistic insights explain the compound’s role in modulating ion channels or enzymes, and how can these be experimentally validated?

- Methodological Answer : As a potassium-competitive acid blocker (P-CAB) analog, it inhibits H⁺/K⁺-ATPase by binding to the extracellular K⁺ site. Validate via:

- Electrophysiology : Patch-clamp assays measuring K⁺ current inhibition in gastric parietal cells.

- Crystallography : Co-crystallize with H⁺/K⁺-ATPase to identify binding residues (e.g., Glu₃₄₅ interactions) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 56% vs. 70%) for analogous N-methylmethanamine derivatives?

- Methodological Answer : Variability may stem from:

- Purification methods : Column chromatography vs. distillation alters recovery rates.

- Reagent quality : Trace moisture in methylamine reduces alkylation efficiency.

- Replication : Repeat reactions under inert atmosphere (dry N₂) with anhydrous solvents. Statistical analysis (ANOVA) of triplicate runs can identify significant outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.